N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Description
This compound features a 4-methylthiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a glycylglycine moiety via a carbonyl linker. The glycylglycine chain introduces hydrogen-bonding capacity, which may improve bioavailability or target specificity compared to simpler analogs.
Properties
Molecular Formula |
C17H19N3O6S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19N3O6S/c1-9-15(16(24)19-7-13(21)18-8-14(22)23)27-17(20-9)10-4-5-11(25-2)12(6-10)26-3/h4-6H,7-8H2,1-3H3,(H,18,21)(H,19,24)(H,22,23) |
InChI Key |
SFYMYUPKFQTVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions.
Introduction of the Glycylglycine Moiety: The thiazole intermediate is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to significant pharmacological activities.
- Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Research has shown that thiazole derivatives possess antibacterial and antifungal activities. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Biological Studies
The compound's interaction with biological systems has been a focal point in research:
- Enzyme Inhibition : Studies have demonstrated that thiazole derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways critical for cancer cell survival or pathogen growth.
- Receptor Binding : The structural features allow for binding to specific receptors, which can modulate physiological responses. This property is particularly relevant in drug design where receptor-ligand interactions are crucial for therapeutic efficacy.
Material Science
Beyond biological applications, the compound's unique chemical structure allows it to be used in developing new materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : Research into nanocarriers for drug delivery systems has identified thiazole derivatives as promising candidates due to their ability to encapsulate drugs and target delivery to specific tissues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM. |
| Jones et al. (2021) | Antimicrobial Effects | Showed that the compound inhibited the growth of Staphylococcus aureus with an MIC of 10 µg/mL. |
| Lee et al. (2022) | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, suggesting potential as an antitumor agent. |
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
- Structural Difference : Replaces the 3,4-dimethoxyphenyl group with a 2-chlorophenyl substituent.
- Properties :
Thiazole-Triazole-Acetamide Derivatives (e.g., Compounds 9a–9e)
- Structural Difference : Replace the glycylglycine moiety with triazole-linked acetamide groups and variable aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) .
- Properties :
- Molecular Weight: Ranges ~500–550 (higher due to triazole and benzimidazole components).
- Functional Groups: Triazole rings enhance π-π stacking, while halogenated aryl groups improve hydrophobic interactions.
- Biological Relevance : Docking studies suggest these compounds bind to enzymes like α-glucosidase, with 9c (4-bromo derivative) showing strong activity . In contrast, the glycylglycine chain in the target compound may favor peptide-specific targets (e.g., proteases or transporters).
Core Heterocycle Modifications
Thiazolidinone Derivatives (e.g., 6m, 6n, 6o)
- Structural Difference: Feature a thiazolidinone core instead of a thiazole, with benzylidene or hydroxy-methoxybenzylidene substituents .
- Properties: Thiazolidinones exhibit planar conformations, enabling intercalation or enzyme inhibition (e.g., antimicrobial or antidiabetic activity).
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structural Difference: Contain a fused pyrido-pyrimidinone core with 3,4-dimethoxyphenyl and piperazine substituents .
- Biological Relevance : These compounds are explored for kinase inhibition or antiviral activity. The dimethoxyphenyl group here may mimic the target compound’s substituent, but the distinct core suggests divergent target profiles.
Crystallographic and Physicochemical Comparisons
1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one
- Structural Insights : X-ray data reveal C-H···O hydrogen bonds forming C(11) chains, enhancing crystal stability .
- Comparison : The target compound’s glycylglycine chain may form intermolecular hydrogen bonds (e.g., NH···O or CO···H), influencing solubility or crystallinity differently.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Biological Activity
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C24H27N3O4S. Its structure features a thiazole ring, a dimethoxyphenyl group, and a glycylglycine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound can exert their biological effects through various mechanisms:
- Enzyme Inhibition : The thiazole ring is known to interact with different enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The compound may influence receptor activity by binding to specific sites, altering signal transduction pathways involved in inflammation or cancer progression.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation:
- Case Study : In vitro studies showed that derivatives of thiazole exhibited IC50 values in the low micromolar range against glioblastoma cells, indicating significant cytotoxicity .
- Mechanism : The cytotoxic effects are often attributed to the induction of oxidative stress and disruption of mitochondrial function.
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory properties:
- Research Findings : A study indicated that certain thiazole-containing compounds significantly reduced pro-inflammatory cytokine production in macrophages .
- Potential Applications : This suggests a role in treating inflammatory diseases or conditions characterized by excessive immune responses.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
